Bienvenue dans la boutique en ligne BenchChem!

Tetra-O-(beta-hydroxyethyl)rutoside

Pharmacokinetics Hepatic clearance Hydroxyethylrutoside rank order

Tetra-O-(beta‑hydroxyethyl)rutoside (CAS 6980‑20‑7), commonly referred to as troxerutin or tetra‑HR, is a semisynthetic flavonoid obtained by exhaustive hydroxyethylation of the natural flavonol glycoside rutin. It belongs to the O‑(β‑hydroxyethyl)‑rutoside (HR) family, which exerts vasoprotective, anti‑inflammatory and antioxidant effects primarily through strengthening capillary resistance and scavenging reactive oxygen species.

Molecular Formula C35H46O20
Molecular Weight 786.7 g/mol
CAS No. 6980-20-7
Cat. No. B107102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra-O-(beta-hydroxyethyl)rutoside
CAS6980-20-7
Synonyms3’,4’,5,7-Tetrakis-O-(2-hydroxyethyl)-rutin;  β-D-2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl O-(6-Deoxy-α-L-mannopyranosyl)-glucopyranoside;  3’,4’,5,7-Tetra-O-(β-hydroxyethyl)rutoside;  5,7,3’,4’-Tetra-O-hydr
Molecular FormulaC35H46O20
Molecular Weight786.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
InChIInChI=1S/C35H46O20/c1-16-25(40)28(43)30(45)34(52-16)51-15-23-26(41)29(44)31(46)35(54-23)55-33-27(42)24-21(50-11-7-39)13-18(47-8-4-36)14-22(24)53-32(33)17-2-3-19(48-9-5-37)20(12-17)49-10-6-38/h2-3,12-14,16,23,25-26,28-31,34-41,43-46H,4-11,15H2,1H3/t16-,23+,25-,26+,28+,29-,30+,31+,34+,35-/m0/s1
InChIKeyOHHXJHPHUFVCPR-XQZWLAGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetra-O-(beta-hydroxyethyl)rutoside (Troxerutin) – Procurement-Relevant Baseline for a Semisynthetic Flavonoid Venoactive Agent


Tetra-O-(beta‑hydroxyethyl)rutoside (CAS 6980‑20‑7), commonly referred to as troxerutin or tetra‑HR, is a semisynthetic flavonoid obtained by exhaustive hydroxyethylation of the natural flavonol glycoside rutin [1]. It belongs to the O‑(β‑hydroxyethyl)‑rutoside (HR) family, which exerts vasoprotective, anti‑inflammatory and antioxidant effects primarily through strengthening capillary resistance and scavenging reactive oxygen species [2]. Chemically, the four hydroxyethyl substituents confer markedly increased aqueous solubility relative to the parent rutin, a property that directly influences formulation flexibility and bioavailability [3].

Why Generic Substitution of Tetra-O-(beta-hydroxyethyl)rutoside with Other Hydroxyethylrutosides or the Parent Rutin Fails


The hydroxyethylrutoside class is not a single molecular entity; it is a family of mono‑, di‑, tri‑ and tetra‑substituted derivatives that differ substantially in their pharmacokinetic handling, intrinsic anti‑inflammatory potency and physicochemical suitability for aqueous formulation. Evidence shows that the degree of hydroxyethyl substitution directly governs hepatic elimination rate [1], transcellular permeability [2] and water solubility [3]. Consequently, interchanging tetra‑HR with the less substituted mono‑HR, tri‑HR, or with the practically insoluble parent rutin, without adjusting dose or formulation, introduces uncontrolled variability in systemic exposure and biological effect. The quantitative comparisons below substantiate why tetra‑HR must be specified by its precise CAS identity rather than by a generic “hydroxyethylrutoside” label.

Quantitative Differentiation of Tetra-O-(beta-hydroxyethyl)rutoside Against Closest Analogs and In‑Class Candidates


Hepatic Elimination Rate: Tetra‑HR Displays the Slowest Blood Clearance Among Hydroxyethylrutosides

In the isolated perfused rat liver model, the rate of uptake of hydroxyethylrutosides decreased strictly with increasing degree of hydroxyethyl substitution [1]. Tetra‑O‑(β‑hydroxyethyl)‑rutoside was eliminated from the blood most slowly, whereas 7‑mono‑O‑(β‑hydroxyethyl)‑rutoside was taken up most rapidly; tri‑ and di‑substituted congeners fell between these extremes. This rank order demonstrates that the tetra‑substituted derivative provides the longest residence time in the vascular compartment, a critical attribute for sustained capillary protection.

Pharmacokinetics Hepatic clearance Hydroxyethylrutoside rank order

Anti‑Inflammatory Protein Marker Suppression: Troxerutin Outperforms Quercetin, Rutin and Acetylsalicylic Acid in RAW 264.7 Macrophages

In LPS‑stimulated RAW 264.7 murine macrophages, troxerutin (a mixture in which tetra‑HR is the principal tetra‑substituted component) significantly down‑regulated the pro‑inflammatory proteins TNF‑α, COX‑2, NF‑κB and IL‑1β to a greater extent than equimolar concentrations of quercetin, rutin or acetylsalicylic acid [1]. Acetylsalicylic acid did not significantly reduce COX‑2 or TNF‑α expression (p < 0.05) compared to troxerutin, while quercetin and rutin showed inferior suppression of NF‑κB and IL‑1β.

Inflammation COX-2 TNF-α NF-κB IL-1β

Apparent Permeability Coefficient: Troxerutin Exhibits 5.7‑Fold Higher Transcellular Flux than the Parent Rutin

In a Caco‑2 monolayer permeability assay, troxerutin displayed an apical‑to‑basolateral apparent permeability coefficient (Papp) of 0.34 × 10⁻⁶ cm/s, compared with 0.06 × 10⁻⁶ cm/s for rutin—a 5.7‑fold difference [1]. The log P of troxerutin (−2.04 ± 0.10) was substantially lower than that of rutin (−0.58 ± 0.13), reflecting the strong hydrophilicity imparted by the four hydroxyethyl groups, yet paradoxically the higher Papp indicates that active or paracellular transport mechanisms compensate for the low lipophilicity.

Bioavailability Caco‑2 permeability LogP Flavonoid transport

Aqueous Solubility: Freely Soluble Tetra‑HR vs. Practically Insoluble Rutin Enables Aqueous Formulation Without Co‑Solvents

The British Pharmacopoeia classifies troxerutin (the mixture containing tetra‑HR as a major component) as “freely soluble in water” (1 part solute in 10–30 parts water, i.e., 33–100 mg/mL) [1], whereas the parent flavonoid rutin is consistently described as “practically insoluble in water” (<0.1 mg/mL) . This solubility differentiation, exceeding two orders of magnitude, is a direct consequence of the four β‑hydroxyethyl substituents that disrupt the planar crystal packing of the flavonoid core.

Solubility Formulation Biopharmaceutics Classification

Procurement‑Relevant Application Scenarios for Tetra-O-(beta-hydroxyethyl)rutoside Based on Verified Differentiation


Chronic Venous Insufficiency Models Requiring Prolonged Vascular Exposure

The slowest hepatic elimination rate among hydroxyethylrutosides [1] makes tetra‑HR the preferred compound for in‑vivo studies of chronic venous insufficiency where sustained pharmacodynamic effect is needed. Dosing regimens can be spaced further apart than with mono‑ or tri‑HR, reducing animal handling stress and improving data consistency in long‑term efficacy protocols.

In‑Vitro Inflammation Profiling Targeting the COX‑2/NF‑κB/TNF‑α Axis

For researchers building an inflammatory mediator panel, tetra‑HR‑containing troxerutin provides a single tool that simultaneously suppresses COX‑2, TNF‑α, NF‑κB and IL‑1β more effectively than quercetin, rutin or acetylsalicylic acid [2]. This multi‑target profile reduces the number of control compounds required in a screening cascade and ensures stronger positive control signals.

Caco‑2 Permeability Screening and Intracellular Bioavailability Studies

The 5.7‑fold Papp advantage over rutin [3] positions tetra‑HR as a superior flavonoid probe for experiments investigating trans‑epithelial transport or intracellular target engagement. Its reproducible permeability in Caco‑2 monolayers supports its use as a reference compound when calibrating permeability assays for hydrophilic drug candidates.

Aqueous Formulation Development Without Organic Co‑Solvents

Freely soluble tetra‑HR [4] can be dissolved directly in aqueous buffers at concentrations sufficient for intravenous infusion or topical gel preparation, bypassing the DMSO or ethanol vehicles required for rutin. This simplifies GMP‑aligned formulation, eliminates solvent cytotoxicity artefacts, and is essential for in‑vivo studies where organic solvents are contraindicated.

Quote Request

Request a Quote for Tetra-O-(beta-hydroxyethyl)rutoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.